molecular formula C13H15NO2 B11890887 (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde CAS No. 252051-12-0

(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B11890887
CAS No.: 252051-12-0
M. Wt: 217.26 g/mol
InChI Key: PDZTVJWNDHOJNS-GHMZBOCLSA-N
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Description

®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde typically involves multi-step organic reactions. One common method is the asymmetric [3 + 2] cycloaddition reaction, which involves the reaction of azomethine ylides generated from isatins and amino acids with various dipolarophiles . This method is favored for its high efficiency and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells . Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

252051-12-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m1/s1

InChI Key

PDZTVJWNDHOJNS-GHMZBOCLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C=O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C=O

Origin of Product

United States

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